
1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- is a chemical compound with the molecular formula C8H7Cl2N3S.
準備方法
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- typically involves the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chemical compounds and materials.
作用機序
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- can be compared with other similar compounds, such as:
- HYDRAZINECARBOTHIOAMIDE,2-(3,5-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(2,4-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-OCTADECYL- These compounds share similar chemical structures but may differ in their chemical properties and applications. The uniqueness of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- lies in its specific substitution pattern and the resulting chemical behavior .
特性
CAS番号 |
24244-22-2 |
|---|---|
分子式 |
C8H9Cl2N3S |
分子量 |
250.15 g/mol |
IUPAC名 |
1-(3,4-dichloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H9Cl2N3S/c1-11-8(14)13-12-5-2-3-6(9)7(10)4-5/h2-4,12H,1H3,(H2,11,13,14) |
InChIキー |
UUDSOKZXSXJZIP-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NNC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


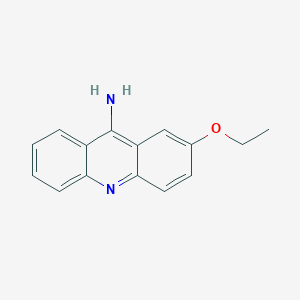
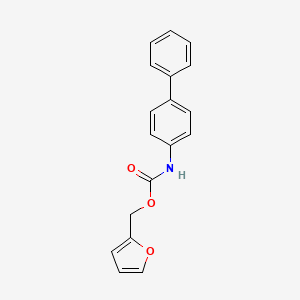
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
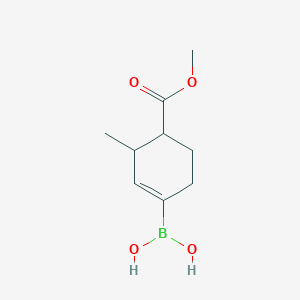
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
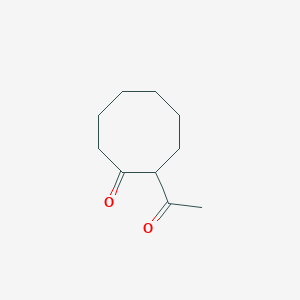
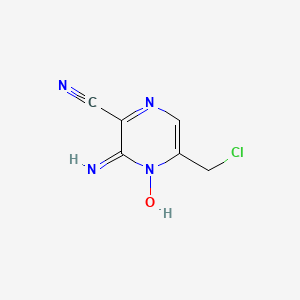
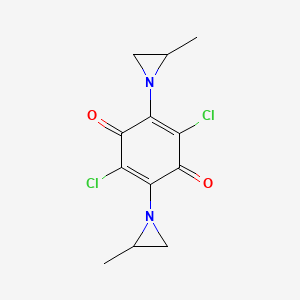
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
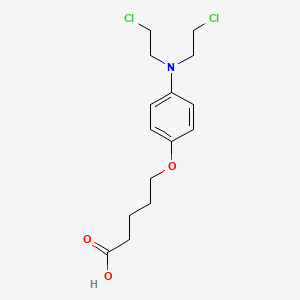
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)
